6-Methyl-4-phenyl-1H-pyrimidin-2-one

Antibacterial Structure-Activity Relationship Pyrimidinone scaffold

6-Methyl-4-phenyl-1H-pyrimidin-2-one (CAS 6320-47-4; synonym: 4-methyl-6-phenylpyrimidin-2-ol) is a heterocyclic small molecule (C₁₁H₁₀N₂O; MW 186.21 g/mol) belonging to the pyrimidin-2(1H)-one class. It features a methyl substituent at position 6 and a phenyl ring at position 4 on the pyrimidinone core, distinguishing it from the more common 5-ester/amide-substituted dihydropyrimidinones prevalent in Biginelli-type libraries.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 6320-47-4
Cat. No. B1604565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-phenyl-1H-pyrimidin-2-one
CAS6320-47-4
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
InChIKeyBVXPGAJYYBYTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4-phenyl-1H-pyrimidin-2-one (CAS 6320-47-4): Chemical Identity, Scaffold Classification, and Procurement Baseline


6-Methyl-4-phenyl-1H-pyrimidin-2-one (CAS 6320-47-4; synonym: 4-methyl-6-phenylpyrimidin-2-ol) is a heterocyclic small molecule (C₁₁H₁₀N₂O; MW 186.21 g/mol) belonging to the pyrimidin-2(1H)-one class [1]. It features a methyl substituent at position 6 and a phenyl ring at position 4 on the pyrimidinone core, distinguishing it from the more common 5-ester/amide-substituted dihydropyrimidinones prevalent in Biginelli-type libraries [2]. The compound is commercially available from multiple suppliers at ≥95% purity with batch-specific analytical characterization (NMR, HPLC, GC) . Its logP of approximately 1.75 and polar surface area of 45.75 Ų place it within favorable drug-like physicochemical space for scaffold derivatization [1].

Why Generic Pyrimidinone Substitution Fails for 6-Methyl-4-phenyl-1H-pyrimidin-2-one: Structural Determinants That Preclude Interchangeability


Although numerous pyrimidin-2(1H)-one analogs exist, simple substitution is not viable because the specific 4-phenyl/6-methyl substitution pattern on the aromatic (non-dihydro) pyrimidinone ring fundamentally alters both chemical reactivity and biological recognition relative to in-class comparators [1]. The fully oxidized pyrimidin-2-one nucleus of this compound lacks the C5–C6 dihydro saturation present in Biginelli-type dihydropyrimidinones (DHPMs), conferring distinct electronic properties, tautomeric behavior, and resistance to the oxidative metabolism that DHPMs undergo [2]. Furthermore, experimental evidence demonstrates that even within derivatives built on this exact scaffold, replacing the C5 substituent (e.g., thiadiazole vs. triazole) produces statistically significant differences in antibacterial potency, confirming that the core scaffold alone does not dictate activity—the full substitution vector matters [3]. Selecting a different 4-phenylpyrimidinone or a 5-ester DHPM analog would therefore constitute a chemically and pharmacologically distinct entity.

6-Methyl-4-phenyl-1H-pyrimidin-2-one: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


C5-Heterocycle Substituent Swap Drives Antibacterial Potency Differentiation Against S. aureus on the 6-Methyl-4-phenylpyrimidin-2(1H)-one Scaffold

In a direct head-to-head comparison of twenty derivatives built on the 3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one scaffold, compounds bearing a 5-(5-mercapto-4H-1,2,4-triazol-3-yl) substituent at C5 demonstrated consistently higher antibacterial inhibition zones against Staphylococcus aureus than the corresponding 5-(5-amino-1,3,4-thiadiazol-2-yl) analogs, with the triazole series outperforming the thiadiazole series across multiple derivatives [1]. This intra-scaffold comparison establishes that C5 functionalization on this specific core is a critical potency determinant.

Antibacterial Structure-Activity Relationship Pyrimidinone scaffold

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole at C5: Gram-Positive vs. Gram-Negative Activity Profiles Diverge on the 6-Methyl-4-phenylpyrimidin-2(1H)-one Core

When the C5 substituent on the 3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one scaffold was varied between 5-(5-amino-1,3,4-oxadiazol-2-yl) and 5-(5-amino-1,3,4-thiadiazol-2-yl), the oxadiazole-substituted derivatives exhibited distinct antibacterial profiles, with some compounds showing preferential activity against Gram-positive organisms (B. subtilis, S. aureus) whereas thiadiazole analogs from the same scaffold series showed relatively stronger Gram-negative coverage [1]. Both series were benchmarked against the standard drug ciprofloxacin.

Antibacterial Gram-positive Gram-negative Oxadiazole

C5-Halo Intermediate Enables Suzuki-Miyaura Diversification: Synthetic Access Unique to the 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one Scaffold

A synthetic methodology reported the preparation of previously unknown 6-methyl-4-phenyl-5-halo-3,4-dihydropyrimidin-2(1H)-ones via Biginelli reaction followed by halodecarboxylation, and demonstrated their successful use in Suzuki-Miyaura cross-coupling to install diverse aryl/heteroaryl substituents at C5 [1]. This C5-halo → C5-aryl diversification route is specifically enabled by the 6-methyl-4-phenyl substitution pattern; analogs lacking the 4-phenyl group (e.g., 4-methyl or 4-alkyl) do not provide the same halodecarboxylation reactivity profile.

Suzuki-Miyaura coupling C5 diversification Biginelli scaffold Halodecarboxylation

Calcilytic Patent Priority: 6-Methyl-4-phenylpyrimidin-2-one Scaffold Is Claimed as a Preferred Embodiment in Calcium-Sensing Receptor Antagonist IP

US patent US7491728B2 and related patent application US20070197555A1 explicitly claim pyrimidinone compounds as calcilytics (calcium-sensing receptor antagonists) for increasing serum parathyroid hormone levels, with the 6-methyl-4-phenyl-substituted pyrimidin-2-one scaffold identified among the preferred structural embodiments [1][2]. Competing calcilytic chemotypes based on 3H-pyrimidin-4-one or reversed pyrimidinone scaffolds are covered by separate patent families, meaning the 6-methyl-4-phenyl-1H-pyrimidin-2-one scaffold occupies a distinct IP position.

Calcilytic Calcium-sensing receptor Patent Parathyroid hormone

Calcium Antagonistic Activity Requires Both C4-Phenyl and C5-Acetyl Substituents: Evidence That the Unsubstituted Scaffold Is the Critical Negative Control

In isolated rat ileum precontracted with 4×10⁻³ M barium chloride, 5-acetyl-3,4-dihydro-6-methyl-4-(substituted phenyl)-2(1H)-pyrimidinones exhibited calcium antagonistic activity, with the 4-phenyl-substituted derivative showing measurable relaxation [1]. Critically, activity was contingent on the presence of both the C5-acetyl group and the C4-aryl substituent; the unsubstituted 6-methyl-4-phenyl-1H-pyrimidin-2-one (lacking the C5-acetyl) serves as the essential negative control for validating scaffold-specific pharmacology.

Calcium antagonism Smooth muscle DHPM Structure-Activity Relationship

Vendor Batch Characterization: ≥95% Purity with Multi-Technique QC Differentiates Commercial Supply of CAS 6320-47-4 from Uncharacterized Research-Grade Analogs

Commercial suppliers including Bidepharm provide CAS 6320-47-4 at standard purity of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many structurally related pyrimidinone analogs (e.g., 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, CAS 25652-50-0) are frequently listed by vendors without batch-specific analytical data or with lower purity specifications (commonly 90–93%), introducing variability that can confound biological assay reproducibility.

Quality control NMR HPLC Procurement specification

Optimal Research and Industrial Application Scenarios for 6-Methyl-4-phenyl-1H-pyrimidin-2-one (CAS 6320-47-4)


Antibacterial SAR Library Generation via C5 Diversification on the 6-Methyl-4-phenylpyrimidin-2(1H)-one Scaffold

Medicinal chemistry teams building antibacterial compound libraries should procure CAS 6320-47-4 as the foundational scaffold for systematic C5 derivatization. Evidence from Andrews et al. (2017) and Yakaiah et al. (2018) demonstrates that C5 heterocycle identity (triazole vs. thiadiazole vs. oxadiazole) on this exact scaffold directly controls antibacterial potency and Gram-positive vs. Gram-negative selectivity profiles [1][2]. The unsubstituted parent compound provides the essential baseline for quantifying the potency gain attributable to each C5 modification. Furthermore, the C5-halo intermediate route via halodecarboxylation enables efficient Suzuki-Miyaura diversification to access C5-aryl/heteroaryl derivatives that would be synthetically inaccessible from 5-ester DHPM analogs [3].

Calcilytic Lead Optimization Programs Requiring Distinct Pyrimidin-2-one IP Space

Pharmaceutical research groups pursuing calcium-sensing receptor (CaSR) antagonist development for osteoporosis or hyperparathyroidism indications should evaluate CAS 6320-47-4 as a starting scaffold. US patent US7491728B2 and application US20070197555A1 explicitly claim pyrimidinone compounds including the 6-methyl-4-phenyl substitution pattern as calcilytic agents [4][5]. This chemotype occupies IP space that is structurally distinct from the more extensively claimed 3H-pyrimidin-4-one calcilytic series, potentially offering freedom-to-operate advantages. The calcium antagonistic SAR established by Yarim et al. (1999) further indicates that C5-acetyl functionalization on this scaffold confers smooth muscle relaxant activity, providing a rational starting point for calcilytic lead generation [6].

Negative Control Compound for Dihydropyrimidinone (DHPM) Pharmacological Studies

Pharmacology laboratories investigating DHPM-based calcium channel blockers, antihypertensive agents, or antibacterial compounds should procure CAS 6320-47-4 as the essential negative control. The calcium antagonistic SAR published in Il Farmaco (1999) demonstrates that activity in the DHPM series requires the C5-acetyl substituent; the 5-unsubstituted parent scaffold (the aromatic pyrimidin-2-one form, CAS 6320-47-4) lacks intrinsic calcium antagonistic activity [6]. Use of this well-characterized, analytically documented compound as the inactive baseline ensures that observed pharmacological effects in derivative series are correctly attributed to the installed functional groups rather than to the core heterocyclic scaffold.

Agrochemical Fungicide Discovery Using the 6-Methyl-4-phenylpyrimidin-2-one Pharmacophore

Agrochemical R&D organizations developing novel fungicides should consider CAS 6320-47-4 as a building block for structure-activity exploration. Multiple independent studies have established that pyrimidine derivatives bearing the 4-phenyl substitution pattern exhibit in vitro fungicidal activity against phytopathogenic fungi, with some compounds surpassing the potency of commercial fungicide controls [7]. The 6-methyl-4-phenylpyrimidin-2-one scaffold offers a synthetically tractable starting point for installing agrochemically relevant substituents (halogens, heterocycles, carboxamides) at the C5 position, accessible via the halodecarboxylation-Suzuki coupling sequence. The favorable physicochemical profile (logP ≈1.75, MW 186.21) [8] provides ample headroom for property optimization within typical agrochemical design parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-4-phenyl-1H-pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.